molecular formula C12H15N5O3 B13443769 Entecavir-13C2,15N

Entecavir-13C2,15N

Cat. No.: B13443769
M. Wt: 280.26 g/mol
InChI Key: QDGZDCVAUDNJFG-MTGFINLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir-13C2,15N is a stable isotope-labeled analog of entecavir, a potent antiviral drug used to treat chronic hepatitis B virus (HBV) infection. The compound is specifically labeled with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, replacing their natural isotopes in the parent molecule. This labeling enables precise tracking in pharmacokinetic, metabolic, and bioanalytical studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses .

Chemical Reactions Analysis

Entecavir-13C2,15N, like its parent compound entecavir, undergoes various chemical reactions. These include:

Scientific Research Applications

Entecavir, particularly in the form of Entecavir-13C2,15N, is primarily recognized for its antiviral properties and is used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analog that inhibits the hepatitis B virus . Research suggests long-term treatment with entecavir may be required for chronic hepatitis B patients to achieve maximum viral suppression and improve outcomes .

Entecavir as a Treatment for Hepatitis B Virus (HBV)

Entecavir has demonstrated both safety and efficacy in treating chronic hepatitis B infection . Studies have shown that long-term use of entecavir is well-tolerated and associated with continuous clinical improvement, with an increasing number of patients achieving undetectable levels of HBV DNA and HBeAg seroconversion .

A study involving 841 patients with HBV infection who received entecavir for at least 12 months showed that entecavir treatment was safe, though ALT normalization and hepatitis B virus DNA suppression rates were lower than previously reported in clinical trials . After 5 years of treatment, ALT normalization rates were 37.2% in HBeAg+ patients and 39.6% in HBeAg- patients . HBV DNA was undetectable at 5 years in 84.6% of HBeAg+ patients and 96.2% in HBeAg- patients .

Entecavir maleate, a derivative of entecavir, has shown comparable efficacy and safety to entecavir in Chinese patients with chronic hepatitis B . A study showed that long-term entecavir maleate treatment for up to 192 weeks is effective and safe in Chinese CHB patients, predominantly genotyped as B or C, with little chance of developing entecavir-resistant mutations .

Potential Application as a KDM5B Inhibitor in Cancer Treatment

Beyond its antiviral use, entecavir has been identified as a potential therapeutic agent in cancer treatment through the inhibition of KDM5B .

KDM5B importance in various cancers :

  • Breast Cancer
  • Lung Cancer
  • Skin Cancer
  • Stomach Cancer
  • Bladder Cancer
  • Liver Cancer
  • Colorectal Cancer
  • Prostate Cancer

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C10^13C2H15N4^15NO3
  • Molecular Weight : 280.26 g/mol
  • CAS Number : 1329796-53-3 (labeled), 142217-69-4 (unlabeled)
  • Purity : >95% (HPLC)
  • Storage : -20°C, stable at room temperature during transport .
  • SMILES : O=[13C]1C([15N]=CN2[C@H]3CC@HC@@HC3=C)=[13C]2N=C(N)N1 .

Entecavir-13C2,15N serves as an internal standard in quantitative assays to distinguish the drug from endogenous biomolecules, ensuring accuracy in clinical and research settings .

Stable isotope-labeled antiviral drugs are critical for elucidating drug metabolism, resistance mechanisms, and drug-drug interactions. Below is a detailed comparison of this compound with structurally or functionally related compounds:

Zanamivir-13C,15N2

Zanamivir-13C,15N2 is a labeled version of zanamivir, an influenza neuraminidase inhibitor.

Parameter This compound Zanamivir-13C,15N2
Molecular Formula C10^13C2H15N4^15NO3 C11^13CH20^15N2N2O7
Molecular Weight 280.26 335.29
Isotopic Labels 2×13C, 1×15N 1×13C, 2×15N
Therapeutic Target Hepatitis B Virus (HBV) Influenza Virus
Key Applications Metabolic tracing, HBV research Influenza drug resistance studies
Analytical Methods LC-MS/MS, 13C/15N NMR LC-MS, 1H-15N HMBC NMR
Purity >95% (HPLC) >95% (HPLC)
CAS Number 1329796-53-3 Not explicitly listed

Structural Insights :

  • This compound retains the bicyclic carbocyclic core of entecavir, with isotopic labels at the 1,3-dihydroxycyclopentyl and guanine-like moieties .
  • Zanamivir-13C,15N2 incorporates labels in its sialic acid analog structure, critical for binding influenza neuraminidase .

Triazavirin (2H3,13C2,15N3)

Triazavirin is a broad-spectrum antiviral labeled with deuterium (2H), 13C, and 15N.

Parameter This compound Triazavirin (2H3,13C2,15N3)
Isotopic Labels 2×13C, 1×15N 3×2H, 2×13C, 3×15N
Therapeutic Target HBV Influenza, Hepatitis C
Key Applications HBV resistance studies Mechanism of action studies
Analytical Methods 13C/15N NMR, MS 2H/13C/15N NMR
Research Focus Nucleoside analog metabolism RNA virus inhibition

Research Findings :

  • Triazavirin’s multi-isotope labeling allows simultaneous tracking of hydrogen, carbon, and nitrogen in metabolic pathways, providing a broader mechanistic view compared to this compound .
  • This compound’s selective labeling simplifies quantification in complex biological matrices .

Dimroth Rearrangement Studies (15N-Labeled Compounds)

Evidence from 15N-labeled uridine derivatives (e.g., 1,2,4-triazoles) highlights the role of isotopic labeling in studying reaction mechanisms:

Parameter This compound 15N-Labeled Uridine Derivatives
Isotopic Labels 1×15N 1–2×15N
Analytical Utility Quantification via 15N NMR Mechanistic studies via 1JCN coupling
Key Insights Drug stability assays Confirmed Dimroth rearrangement

Example :

  • In Dimroth rearrangements, 15N labels enabled direct measurement of 13C–15N spin-spin coupling constants (SSCCs), resolving intermediate structures . Similar methods apply to this compound for assessing metabolic byproducts .

NMR Spectroscopy

  • 13C NMR : Confirms isotopic incorporation in this compound’s cyclopentyl ring .
  • 15N NMR : Detects label positions in the guanine moiety, critical for binding HBV polymerase .
  • 1H-15N HMBC : Used for Zanamivir-13C,15N2 to map hydrogen-nitrogen correlations .

Mass Spectrometry

  • LC-MS/MS : Quantifies this compound in plasma with high sensitivity (LOQ <1 ng/mL) .
  • Isotopic Peak Differentiation: Zanamivir-13C,15N2’s +3 Da mass shift distinguishes it from endogenous molecules .

Biological Activity

Entecavir-13C2,15N is a stable isotope-labeled derivative of entecavir, a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound incorporates carbon-13 and nitrogen-15 isotopes, which are utilized in various research applications, including pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, focusing on its antiviral mechanisms, efficacy in clinical settings, and relevant research findings.

Overview of Entecavir

Entecavir is a nucleoside analog that inhibits HBV replication by competing with natural substrates for incorporation into viral DNA. It is recognized for its high potency and selectivity against HBV, making it a cornerstone in the management of chronic hepatitis B. The addition of stable isotopes in this compound allows for advanced tracking and analysis of the drug's behavior within biological systems.

Entecavir's mechanism involves several key pathways:

  • Inhibition of Viral DNA Polymerase : Entecavir selectively inhibits HBV polymerase, preventing the synthesis of viral DNA.
  • Reduction of Viral Load : Clinical studies have demonstrated significant reductions in serum HBV DNA levels among patients treated with entecavir.
  • Resistance Profile : Compared to other antiviral agents like lamivudine and adefovir, entecavir has a lower propensity for developing resistance mutations.

Case Study Analysis

A randomized controlled trial (ETV-047) evaluated the efficacy of entecavir in comparison to lamivudine among nucleoside-naive patients with chronic hepatitis B. The study involved 137 participants who received varying doses of entecavir (0.01 mg, 0.1 mg, 0.5 mg) or lamivudine (100 mg) over 24 weeks. Key findings included:

  • Dose-Response Relationship : The mean change from baseline in serum HBV DNA levels was significantly greater in patients receiving higher doses of entecavir:
    • 0.01 mg: -3.11 log10 copies/ml
    • 0.1 mg: -4.77 log10 copies/ml
    • 0.5 mg: -5.16 log10 copies/ml
  • Comparison with Lamivudine : The 0.5 mg dose of entecavir was superior to lamivudine (−5.16 vs. −4.29 log10 copies/ml; P = 0.007) .

Long-Term Efficacy

A multicenter cohort study involving 333 patients treated with entecavir monotherapy revealed sustained virological responses over time:

  • At weeks 48, 96, and 144, virological response rates were observed at 48%, 76%, and 90% respectively among HBeAg-positive patients .

Pharmacokinetics and Metabolism

The incorporation of stable isotopes in this compound allows for detailed pharmacokinetic studies that elucidate its absorption, distribution, metabolism, and excretion (ADME). Research indicates that:

  • Bioavailability : Entecavir exhibits high oral bioavailability and reaches peak plasma concentrations within hours post-administration.
  • Metabolic Pathways : The labeled compound enables tracking through various metabolic pathways without altering the drug's pharmacological properties.

Safety Profile

Entecavir is generally well-tolerated among patients with chronic hepatitis B:

  • Common adverse effects include headache and fatigue.
  • Serious adverse events are rare but may include liver enzyme elevations .

Data Summary Table

StudyPopulationTreatment DurationKey Findings
ETV-047Nucleoside-naive CHB patients24 weeksSignificant reduction in HBV DNA levels; superior efficacy compared to lamivudine
Long-term studyNA-naïve CHB patientsUp to 144 weeksSustained virological response rates increased over time

Q & A

Basic Research Questions

Q. How is Entecavir-13C2,15N synthesized, and what analytical methods confirm its isotopic labeling?

this compound is synthesized using isotopically labeled precursors (e.g., 15N-nitrogen sources and 13C-enriched carbon substrates) under controlled reaction conditions. Key steps include:

  • Labeling verification : Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D ^1H–^15N HMBC and NOESY experiments, detects direct 13C–15N coupling constants (e.g., J values ranging from 5–12 Hz for similar compounds ).
  • Isotopic purity : Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) quantifies δ15N values with precision <1.4‰ by reducing nitrogen oxides to N2 gas for analysis .
  • Structural confirmation : X-ray crystallography or high-resolution mass spectrometry (HRMS) validates molecular integrity .

Q. What experimental protocols ensure reproducibility in pharmacokinetic studies using this compound?

  • Sample preparation : Use polyporous graphite carbon (PGC) chromatography to isolate labeled compounds and avoid matrix interference .
  • Data documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis steps, characterization data (NMR, HRMS), and isotopic purity in both main text and supplementary materials .
  • Replication : Include detailed reaction conditions (solvent, temperature, catalyst) and reference established protocols for known compounds .

Advanced Research Questions

Q. How can 13C–15N coupling constants be leveraged to study Entecavir’s metabolic pathways?

  • Experimental design : Incorporate ^15N-labeled Entecavir into in vitro or in vivo tracer studies. Monitor metabolic intermediates via:

  • 2D NMR spectroscopy : Detect long-range ^1H–^15N correlations (e.g., 4–5JH–N couplings) to track isotopic incorporation in metabolites (Table 3 ).
  • Isotopic enrichment analysis : Use LC-IRMS to measure δ15N shifts in excreted metabolites, correlating with enzymatic activity .
    • Data interpretation : Compare coupling constants (e.g., J = 8.2 Hz for C2–N7 in pyrimidine derivatives) to identify structural rearrangements like Dimroth rearrangements .

Q. What statistical methods resolve discrepancies in 15N tracer recovery rates across biological matrices?

  • Sampling optimization : Stratify sampling by tissue type (e.g., soil, plant, water) and apply Duncan’s multiple range test to assess variance in 15N uptake (e.g., p < 0.05 for tomato plant studies ).
  • Error mitigation : Use SPSS or R to calculate recovery rates as:
    15N Recovery=Plant 15N + Soil 15N residueTotal applied 15N×100\text{15N Recovery} = \frac{\text{Plant 15N + Soil 15N residue}}{\text{Total applied 15N}} \times 100

Address outliers via iterative sampling and instrument recalibration .

Q. How do isotopic effects influence this compound’s stability in aqueous vs. organic solvents?

  • Kinetic studies : Compare hydrolysis rates of labeled vs. unlabeled Entecavir using HPLC-UV. For example, monitor degradation at pH 7.4 (physiological conditions) and pH 2.0 (gastric simulation).
  • Isotope tracing : Track 15N redistribution via LC-IRMS to identify solvent-dependent isotopic exchange (e.g., δ15N shifts >3‰ indicate instability in acidic media ).

Q. Methodological Guidelines

Q. What criteria distinguish high-quality isotopic labeling studies from flawed ones?

  • FINER framework : Ensure studies are Feasible (adequate budget for labeled reagents), Novel (untested metabolic pathways), and Ethically documented (proper waste disposal for isotopes) .
  • Critical flaws : Avoid unvalidated assumptions (e.g., equating δ15N values with bioavailability without tracer controls) .

Q. How should conflicting NMR data on 13C–15N coupling constants be reconciled?

  • Validation steps :

  • Repeat experiments under standardized conditions (temperature, solvent).
  • Cross-reference coupling constants with crystallographic data (e.g., J = 9.5 Hz for C5–N1 in pyrimidine derivatives ).
    • Collaborative analysis : Use multi-lab verification to rule out instrument-specific artifacts .

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

280.26 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i10+1,11+1,14+1

InChI Key

QDGZDCVAUDNJFG-MTGFINLASA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.